molecular formula C13H14BrN3O B12911501 5-Bromo-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine CAS No. 823796-54-9

5-Bromo-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine

Cat. No.: B12911501
CAS No.: 823796-54-9
M. Wt: 308.17 g/mol
InChI Key: ULGKWDBKUVGGMY-UHFFFAOYSA-N
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Description

Product Information: 5-Bromo-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine is a chemical compound with the molecular formula C13H14BrN3O and a molecular weight of 308.18 g/mol . This pyrimidine-based structure features a bromo substituent and a dimethylamine group, making it a valuable intermediate in organic synthesis and drug discovery research. Research Applications and Value: Pyrimidin-4-amine derivatives are privileged scaffolds in medicinal chemistry, particularly in the discovery of novel anticancer agents . Compounds within this class have been extensively investigated for their ability to act as potent inhibitors of tubulin polymerization, thereby disrupting microtubule function and exhibiting antimitotic activity . This mechanism is a well-established target for antitumor therapy, and structural analogs of this compound have demonstrated significant antiproliferative effects on various human tumor cell lines . The presence of both bromine and methoxy phenyl groups is analogous to strategies used in "bromo and methoxy scans" to optimize the properties of lead compounds, such as enhancing binding interactions and improving potency . As such, this reagent serves as a critical building block for researchers developing and studying new therapeutic agents targeting tubulin and cancer cell proliferation. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use, or for human consumption.

Properties

CAS No.

823796-54-9

Molecular Formula

C13H14BrN3O

Molecular Weight

308.17 g/mol

IUPAC Name

5-bromo-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine

InChI

InChI=1S/C13H14BrN3O/c1-17(2)13-10(14)8-15-12(16-13)9-6-4-5-7-11(9)18-3/h4-8H,1-3H3

InChI Key

ULGKWDBKUVGGMY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC=C1Br)C2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds, including 5-Bromo-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine, exhibit promising anticancer properties. A study involving molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions demonstrated that certain pyrimidine derivatives effectively interact with thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells. This interaction suggests the potential of these compounds as inhibitors in cancer therapy, particularly against colorectal cancer .

Antimicrobial Properties
Pyrimidine derivatives have been associated with a broad spectrum of biological activities, including antimicrobial effects. The compound's structural features allow it to target various pathogens effectively. For instance, studies have shown that certain pyrimidine derivatives can inhibit bacterial growth and exhibit antifungal properties, making them candidates for developing new antimicrobial agents .

Synthetic Methodologies

Synthesis Techniques
The preparation of this compound can be achieved through efficient synthetic routes that simplify production while maintaining high yield. Recent advancements have introduced one-step synthesis methods using readily available raw materials such as 2-bromomalonaldehyde and amidine compounds. These methods not only reduce costs but also enhance the scalability of production for industrial applications .

Biological Studies

Inhibition Studies
The compound has been subjected to various biological studies to evaluate its inhibitory effects on specific enzymes related to disease pathways. For example, its interaction with thymidylate synthase was analyzed through docking studies, which provided insights into binding orientations and affinities that are critical for drug design .

Case Studies

Study FocusFindingsReference
Anticancer ActivityDemonstrated effective binding to thymidylate synthase; potential as anticancer agents
Antimicrobial PropertiesInhibition of bacterial growth; potential for new antimicrobial agents
Synthetic MethodologiesOne-step synthesis method developed; cost-effective and scalable

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Molecular Properties

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound C₁₃H₁₄BrN₃O 312.18 5-Br, 2-(2-MeOPh), 4-NMe₂
5-Bromo-N,N-dimethylpyrimidin-2-amine C₆H₈BrN₃ 202.06 5-Br, 2-NMe₂
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine C₉H₁₁BrClN₃ 276.56 5-Br, 2-Cl, 4-N-cyclopentyl
2-Amino-5-bromo-4-methoxypyrimidine C₅H₆BrN₃O 204.03 5-Br, 4-OMe, 2-NH₂

Key Observations :

  • The target compound’s 2-(2-methoxyphenyl) group introduces aromatic π-system interactions, absent in simpler analogs like 5-Bromo-N,N-dimethylpyrimidin-2-amine .
  • The N,N-dimethylamino group at position 4 enhances electron-donating effects compared to the chloro or cyclopentyl groups in other derivatives .
  • The methoxy group in 2-Amino-5-bromo-4-methoxypyrimidine is positioned at C4, contrasting with the target compound’s C2-methoxyphenyl substitution.

Comparison with Analogs :

  • 5-Bromo-2-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine : Synthesized via SNAr using 4-methoxyphenylamine and 5-bromo-2,4-dichloropyrimidine in i-PrOH. The methoxy group’s position (C4 vs. C2-phenyl) significantly alters electronic properties.
  • N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide : Demonstrates the use of sulfonylation reactions, which are less relevant to the target compound but highlight bromo-methoxy motifs in bioactive molecules.

Physicochemical Properties

Table 2: Physical and Chemical Properties

Compound Name Physical State Solubility Key Interactions
Target Compound Not reported Likely lipophilic π-π stacking (2-MeOPh), H-bonding (NMe₂)
5-Bromo-N,N-dimethylpyrimidin-2-amine White solid Moderate (THF) H-bonding (NMe₂), van der Waals
N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-amine Pale yellow solid DMF-soluble π-π stacking, halogen bonding (Br)

Key Observations :

  • The target compound’s 2-methoxyphenyl group likely increases lipophilicity compared to non-aromatic analogs, affecting solubility and membrane permeability.
  • N,N-Dimethyl groups generally improve solubility in polar aprotic solvents (e.g., THF, DMF) .

Biological Activity

5-Bromo-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and research findings, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₃H₁₄BrN₃O
  • Molecular Weight : 308.17 g/mol
  • CAS Number : 823796-54-9

Synthesis

The synthesis of this compound typically involves the following steps:

  • Bromination : Utilizing N-bromosuccinimide in acetonitrile.
  • Phosphorylation : Employing trichlorophosphate under reflux conditions.
  • Cyclization : Conducted in tetrahydrofuran to form the final product.

These steps highlight the compound's heterocyclic nature, which is essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cancer pathways. The presence of bromine and methoxy groups enhances its binding affinity and specificity towards these targets.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown:

  • IC₅₀ Values : The compound has exhibited IC₅₀ values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, indicating potent anticancer activity.
  • Mechanism of Action : Flow cytometry assays revealed that it induces apoptosis in cancer cells, potentially through the activation of caspase pathways and modulation of p53 expression levels.

Comparative Analysis with Similar Compounds

Compound NameIC₅₀ (µM)Mechanism of ActionReference
This compound~1.5Apoptosis induction
Doxorubicin0.1DNA intercalation
Tamoxifen~0.5Estrogen receptor modulation

Case Studies

  • Study on MCF-7 Cells : A recent study evaluated the effects of the compound on MCF-7 breast cancer cells, demonstrating a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and p53 activation, suggesting a mechanism that may involve cell cycle arrest at the G0/G1 phase.
  • Comparative Efficacy Study : Another investigation compared the efficacy of this compound with standard chemotherapeutics like doxorubicin and tamoxifen, revealing that while it is less potent than doxorubicin, it offers a unique mechanism that may be beneficial for combination therapies.

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